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Compound of Interest

Compound Name: CCZ01048

Cat. No.: B12417215 Get Quote

This guide provides a detailed comparison of CCZ01048, an α-melanocyte-stimulating

hormone (α-MSH) analog, with other radiolabeled peptides for targeting the melanocortin 1

receptor (MC1R) in melanoma. The data presented herein is intended for researchers,

scientists, and drug development professionals working on molecular imaging and radionuclide

therapy.

CCZ01048 is a promising candidate for PET imaging of malignant melanoma due to its high

binding affinity for MC1R, rapid internalization into melanoma cells, and high in vivo stability.[1]

Studies have shown that the introduction of a cationic piperidine (Pip) linker in CCZ01048
improves tumor uptake and generates high tumor-to-normal tissue contrast in preclinical

melanoma models.[2][3]

Quantitative Comparison of MC1R-Targeting
Peptides
The following tables summarize the in vitro binding affinities and in vivo tumor uptake of

CCZ01048 and its analogs.

Table 1: In Vitro Binding Affinity for MC1R
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Compound Linker Ki (nM) Cell Line

CCZ01048
DOTA-Pip-Nle-

CycMSHhex
0.31[1] B16F10

CCZ01047
DOTA-PEG2-Nle-

CycMSHhex

>2-fold higher than

CCZ01048[2]
B16F10

CCZ01056
DOTA-Pip-Pip-Nle-

CycMSHhex

~2-fold lower than

CCZ01048[2]
B16F10

natGa-CCZ01048
Ga-DOTA-Pip-Nle-

CycMSHhex
0.69 Human MC1R

natGa-CCZ01099
Ga-DOTA-Pip-(N-

Me)4-MTII
6.62 Human MC1R

Table 2: In Vivo Tumor Uptake in B16F10 Melanoma Mouse Model (68Ga-labeled)

Compound 1 h p.i. (%ID/g) 2 h p.i. (%ID/g)

68Ga-CCZ01048 12.3 ± 3.3[2][3] 21.9 ± 4.6[2][3]

68Ga-CCZ01047 8.0 ± 3.0[2][3] N/A

68Ga-CCZ01056 6.5 ± 1.4[2][3] N/A

Table 3: Tumor-to-Tissue Ratios for 68Ga-CCZ01048 at 2 h p.i.[2][3]

Tissue Ratio

Tumor-to-Blood 96.4 ± 13.9

Tumor-to-Muscle 210.9 ± 20.9

Tumor-to-Bone 39.6 ± 11.9

Tumor-to-Kidney 4.0 ± 0.9

Table 4: In Vivo Tumor Uptake in Human SK-MEL-1 Melanoma Mouse Model[4]
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Compound 1 h p.i. (%ID/g) 2 h p.i. (%ID/g)

68Ga-CCZ01048 6.42 ± 0.63 6.59 ± 1.31

18F-CCZ01064 2.71 ± 0.55 3.05 ± 0.47

Experimental Protocols
In Vitro Competitive Binding Assay
Human melanoma B16F10 cells were used to determine the binding affinity of the peptides to

MC1R.[2] The assay measures the concentration of the test compound required to inhibit 50%

of the binding of a radiolabeled standard ([125I]NDP-αMSH) to the receptor. The inhibition

constant (Ki) is then calculated from the IC50 value. For selectivity studies, cell membranes

from cells expressing human MC1R, MC3R, MC4R, and MC5R were used.[5]

Cell Culture and Tumor Implantation
B16F10 (mouse melanoma) or SK-MEL-1 (human melanoma) cells were cultured in

appropriate media.[2][4] For in vivo studies, C57BL/6J mice (for B16F10) or NODSCID mice

(for SK-MEL-1) were subcutaneously inoculated with a suspension of the respective melanoma

cells. Tumors were allowed to grow to a suitable size for imaging and biodistribution studies.[2]

[4]

Radiolabeling
Peptides were labeled with 68Ga obtained from a 68Ge/68Ga generator. The radiolabeling

process was performed under controlled conditions to achieve high radiochemical purity

(>95%).[4]

PET/CT Imaging and Biodistribution
Tumor-bearing mice were injected intravenously with the 68Ga-labeled peptides.[2][3] PET/CT

imaging was performed at specified time points (e.g., 1 h and 2 h post-injection) to visualize the

biodistribution of the radiotracer.[2][3][4] For biodistribution studies, tissues and organs were

collected post-imaging, weighed, and the radioactivity was measured using a gamma counter.

The uptake in each organ was calculated and expressed as a percentage of the injected dose

per gram of tissue (%ID/g).[2][3][4]
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In Vivo Stability
The stability of the radiolabeled peptides in vivo was assessed by analyzing blood plasma or

urine samples from mice at various times post-injection using radio-HPLC.[2][6]

Blocking Study
To confirm that the tumor uptake was MC1R-mediated, a blocking study was performed by co-

injecting an excess amount of the non-radioactive ("cold") peptide along with the radiolabeled

tracer. A significant reduction in tumor uptake in the presence of the cold peptide indicates

specific binding to the MC1R.[2][3][4]

Visualizations
MC1R Signaling Pathway
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Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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